molecular formula C18H14F3NO6S B13863498 [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate

[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate

Cat. No.: B13863498
M. Wt: 429.4 g/mol
InChI Key: BZZFHLCZBPRXLZ-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a dimethoxyphenoxy group and a trifluoromethanesulfonate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and an oxidant such as copper acetate . The dimethoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2,6-dimethoxyphenol reacts with a suitable quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles like amines or thiols under mild conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The trifluoromethanesulfonate group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate apart is its combination of the quinoline core with the trifluoromethanesulfonate group, which enhances its chemical stability and reactivity. This unique structure allows for a wide range of applications in different scientific fields, making it a versatile and valuable compound for research and industry.

Properties

Molecular Formula

C18H14F3NO6S

Molecular Weight

429.4 g/mol

IUPAC Name

[2-(2,6-dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate

InChI

InChI=1S/C18H14F3NO6S/c1-25-14-4-3-5-15(26-2)17(14)27-16-9-6-11-10-12(7-8-13(11)22-16)28-29(23,24)18(19,20)21/h3-10H,1-2H3

InChI Key

BZZFHLCZBPRXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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